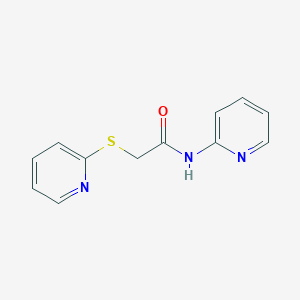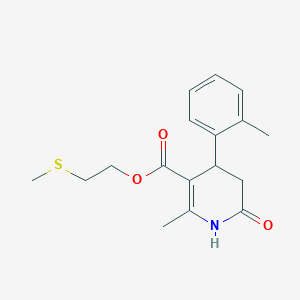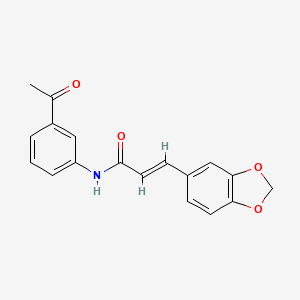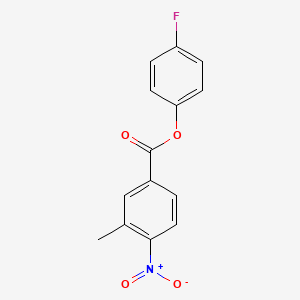![molecular formula C20H23NO5 B5544712 1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5544712.png)
1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol is a useful research compound. Its molecular formula is C20H23NO5 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.15762283 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties Research has led to the development of Mannich base derivatives of bioactive benzyl-1,3-benzodioxo-5-ols, which include compounds related to "1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol." These compounds are linked to potential applications as insect growth regulators and possess anti-leukemic and antimitotic properties. The study by Jurd (1985) outlines the reaction of sesamol with aromatic aldehydes and morpholine or piperidine, leading to these Mannich bases (Jurd, 1985).
Antioxidant Activity Another study explored the synthesis and antioxidant activity of related tertiary aminoalcohols. Isakhanyan et al. (2011) synthesized new compounds through reactions with various Grignard reagents, demonstrating that these compounds exhibit antioxidant activities dependent on the alkyl chain's length (Isakhanyan et al., 2011).
Corrosion Inhibition The inhibitive action of synthesized benzimidazole derivatives on corrosion of steel in hydrochloric acid solutions has been studied. Compounds like "this compound" have been evaluated for their efficiency in corrosion inhibition, showcasing the potential industrial applications of such compounds in protecting metals from corrosion (Yadav et al., 2016).
Chiral Synthesis Research into the chiral synthesis of related compounds has been conducted to explore potential pharmaceutical applications. Prabhakaran et al. (2004) described the resolution and synthesis processes leading to norepinephrine reuptake inhibitors, highlighting the importance of chiral synthesis in developing more effective and selective drugs (Prabhakaran et al., 2004).
Advanced Synthesis Techniques Efforts to improve synthesis techniques for pharmaceutical compounds, such as Aprepitant, involve the use of "this compound" related structures. Brands et al. (2003) detailed an efficient synthesis approach that enhances the production process of clinically relevant drugs, showcasing the compound's role in innovative pharmaceutical manufacturing (Brands et al., 2003).
Propriétés
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c22-16(12-21-7-9-23-10-8-21)13-24-18-4-2-1-3-17(18)15-5-6-19-20(11-15)26-14-25-19/h1-6,11,16,22H,7-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTZGLBBXMLAMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=CC=C2C3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(Benzamidomethyl)-4,6-dibromophenyl] 2,4-dichlorobenzoate](/img/structure/B5544629.png)
![N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-1,2,4-triazol-1-yl]-N-(1,2-oxazol-5-ylmethyl)acetamide](/img/structure/B5544632.png)


![N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5544651.png)
![3-(3-hydroxy-3-methylbutyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5544652.png)
![(NE)-N-[[3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine](/img/structure/B5544660.png)

![4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5544683.png)
![4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5544688.png)

![N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B5544699.png)

![6-(3-methoxyphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5544723.png)
